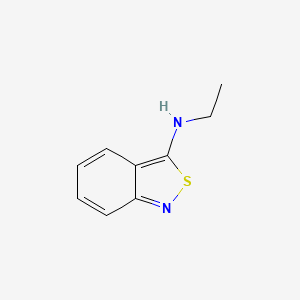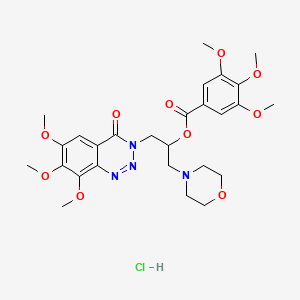![molecular formula C11H18N2O B1198252 4-アミノ-2-[(ジエチルアミノ)メチル]フェノール CAS No. 51387-92-9](/img/structure/B1198252.png)
4-アミノ-2-[(ジエチルアミノ)メチル]フェノール
説明
“4-Amino-2-[(Diethylamino)Methyl]Phenol” is a chemical compound with the molecular formula C11H18N2O . It is also known by other names such as 4-amino-2-(diethylaminomethyl)phenol and 4-AMINO-ALPHA-DIETHYLAMINO-O-CRESOL . The molecular weight of this compound is 194.27 g/mol .
Molecular Structure Analysis
The InChI representation of the compound isInChI=1S/C11H18N2O/c1-3-13(4-2)8-9-7-10(12)5-6-11(9)14/h5-7,14H,3-4,8,12H2,1-2H3 . This indicates the connectivity and hydrogen count of the atoms in the molecule but does not provide information about its 3D structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.27 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The rotatable bond count is 4 . The topological polar surface area is 49.5 Ų . The heavy atom count is 14 .科学的研究の応用
クマリン誘導体の合成
クマリン誘導体は、医学、生物医学研究、および多くの産業分野で数多くの用途があります {svg_1}. 4-ジエチルアミノ-2-ヒドロキシベンズアルデヒドは、4-アミノ-2-[(ジエチルアミノ)メチル]フェノールの誘導体であり、クマリン染料の合成に使用されます {svg_2}. これらの染料は、4-ジエチルアミノ-2-ヒドロキシベンズアルデヒド、エチルシアノ酢酸、およびオルト-フェニレンジアミン/フェニレンヒドロキシアミン誘導体から良好な収率で合成されます {svg_3}.
抗菌作用
4-アミノ-N-[2 (ジエチルアミノ)エチル]ベンズアミド(プロカインアミド)-テトラフェニルボレート錯体は、テトラフェニルボレートナトリウムと4-アミノ-N-[2 (ジエチルアミノ)エチル]ベンズアミド、塩化物塩、およびプロカインアミドを反応させることによって合成され、抗菌活性について調べられました {svg_4}.
計算研究
S1およびS2錯体配置の基底状態電子特性は、密度汎関数理論(DFT)アプローチを使用して計算されました {svg_5}. これは、生物活性分子と受容体相互作用の関係を理解するのに役立ちます {svg_6}.
イオン会合錯体の特性
生体活性分子および/または有機分子間のイオン会合錯体の形成は、生物活性分子と受容体相互作用の関係を理解するために不可欠です {svg_7}. 4-アミノ-N-[2 (ジエチルアミノ)エチル]ベンズアミド(プロカインアミド)-テトラフェニルボレート錯体は、このような錯体の一例です {svg_8}.
5. ベンゾイミダゾールまたはベンゾオキサゾール誘導体の合成 4-ジエチルアミノ-2-ヒドロキシベンズアルデヒドは、4-アミノ-2-[(ジエチルアミノ)メチル]フェノールの誘導体であり、ベンゾイミダゾールまたはベンゾオキサゾール誘導体の合成に使用されます {svg_9}.
グリーンケミストリーにおける利用
4-アミノ-N-[2 (ジエチルアミノ)エチル]ベンズアミド(プロカインアミド)-テトラフェニルボレート錯体は、室温でのイオン会合反応(グリーンケミストリー)を通じて合成されました {svg_10}. これは、この化合物が環境に優しい化学プロセスで潜在力を持つことを示しています {svg_11}.
特性
IUPAC Name |
4-amino-2-(diethylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-3-13(4-2)8-9-7-10(12)5-6-11(9)14/h5-7,14H,3-4,8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQUHMFZMVSALZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328294 | |
| Record name | 4-Amino-2-[(Diethylamino)Methyl]Phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51387-92-9 | |
| Record name | 4-Amino-2-[(Diethylamino)Methyl]Phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-α-diethylamino-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Amino-2-[(Diethylamino)Methyl]Phenol (ADOC) functions as a non-oxime reactivator of organophosphate-inhibited acetylcholinesterase []. Organophosphates inhibit acetylcholinesterase by covalently binding to the active site serine, preventing the breakdown of the neurotransmitter acetylcholine. ADOC is hypothesized to reactivate the enzyme through a mechanism distinct from oxime-based reactivators, potentially involving interactions with residues near the enzyme's active site [, ]. This reactivation restores acetylcholinesterase activity, leading to the breakdown of acetylcholine and mitigating the toxic effects of organophosphate poisoning [].
ANone: While the provided abstracts do not detail spectroscopic data, the molecular formula of 4-Amino-2-[(Diethylamino)Methyl]Phenol is C11H18N2O, and its molecular weight is 194.28 g/mol. Further research into publicly available databases or literature would be required for detailed spectroscopic information.
A: Research suggests that the structure of 4-Amino-2-[(Diethylamino)Methyl]Phenol, particularly the presence of the amino and phenolic groups, plays a crucial role in its reactivating ability [, ]. Modification of these groups could potentially impact its interaction with the inhibited acetylcholinesterase and therefore, its efficacy as a reactivator. Studies investigating the SAR of ADOC and its analogues are crucial to optimize its reactivating potency and potentially enhance its ability to cross the blood-brain barrier [, ].
A: In vitro studies demonstrate that ADOC can reactivate nerve agent-inhibited acetylcholinesterase as effectively as, or even better than, current oxime-based treatments [, ]. This finding highlights its potential as a promising alternative, especially considering the limitations of oxime-based treatments in crossing the blood-brain barrier [].
ANone: While the provided abstracts emphasize the potential of ADOC, they do not explicitly mention toxicological data. Thorough toxicological studies are essential to assess the safety profile of ADOC before its potential clinical application.
ANone: Future research should focus on:
- In-depth SAR studies: Synthesizing and evaluating a library of ADOC analogues to identify structural modifications that improve potency, selectivity, and blood-brain barrier permeability [].
- Mechanistic investigations: Elucidating the precise mechanism of interaction between ADOC and inhibited acetylcholinesterase [, ].
- In vivo efficacy and toxicity studies: Evaluating the efficacy and safety profile of ADOC in animal models of organophosphate poisoning [].
- Drug delivery and formulation: Developing strategies to enhance the delivery of ADOC to the central nervous system [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




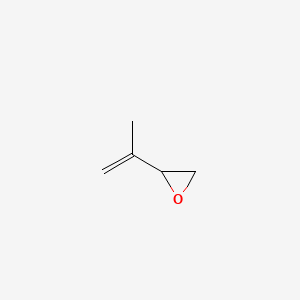
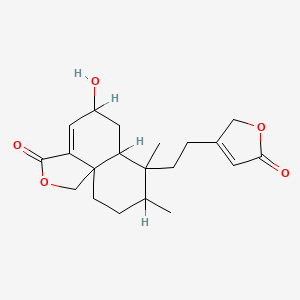

![8,9,10,10a-Tetrahydro-6,10b-methanofuro[2,3-c]pyrrolo[1,2-a]azepin-2(6H)-one](/img/structure/B1198175.png)
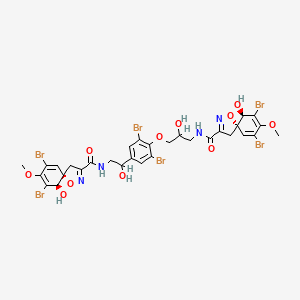
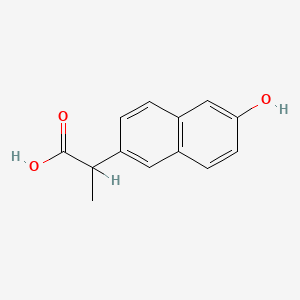
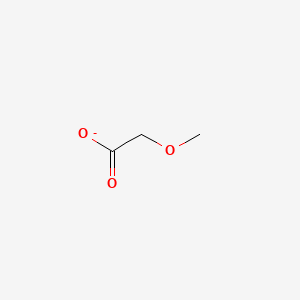
![4,5,6,7,8,8-Hexachloro-1a,2,3,4,5,6,7,7b-octahydro-4,7-methanonaphtho[1,2-b]oxirene](/img/structure/B1198186.png)
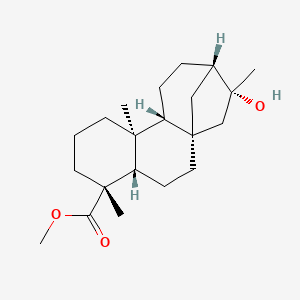
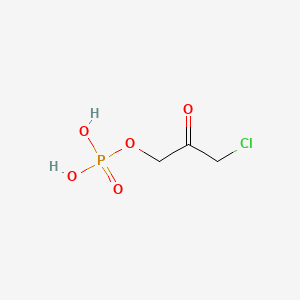
![5-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-2-methoxyphenol](/img/structure/B1198190.png)
